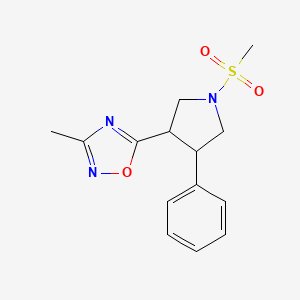

3-Methyl-5-(1-(methylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-5-(1-(methylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of functional groups, including a methylsulfonyl group, a phenyl group, and an oxadiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(1-(methylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The synthesis begins with the formation of the pyrrolidine ring through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a ketone.

Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.

Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a nitrile oxide intermediate, which can be generated in situ from a suitable precursor.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via a sulfonation reaction, typically using methylsulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Analyse Des Réactions Chimiques

Formation of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is synthesized via cyclization reactions between amidoximes and acylating agents. For example:

-

Reaction conditions : Amidoximes react with carboxylic acid derivatives (e.g., ethyl hexanoate) under microwave irradiation (650 W) in the presence of K2

CO3

, yielding 3,5-disubstituted oxadiazoles in 80% yield within 8 minutes . -

Mechanism : The reaction proceeds through O-acylation of amidoximes, followed by cyclodehydration to form the oxadiazole ring (Scheme 2 in ).

Functionalization of the Pyrrolidine Moiety

The methylsulfonyl group is introduced via nucleophilic substitution or sulfonylation:

-

Sulfonylation : Reaction of the pyrrolidine nitrogen with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) yields the methylsulfonyl derivative .

-

Optimization : Lewis acids like Sc(OTf)3

enhance reaction efficiency under solvent-free conditions (86% yield in 1 minute at 20°C) .

Stability Under Acidic/Basic Conditions

The 1,2,4-oxadiazole ring demonstrates moderate stability:

-

Acidic conditions : Hydrolysis occurs at elevated temperatures (e.g., 120°C in H2

SO4

), leading to ring-opening and formation of carboxylic acid derivatives . -

Basic conditions : Stable under mild bases (e.g., K2

CO3

) but degrades in strong bases (e.g., NaOH) at high temperatures .

Electrophilic Substitution

The phenyl group on the pyrrolidine undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) in the presence of HNO3

/H2

SO4

or X2

/FeCl3

, though yields vary depending on steric hindrance .

Catalytic and Solvent Effects

| Parameter | Optimal Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | MWI (650 W), K2 | ||

| CO3 | |||

| , solvent-free | 80% | ||

| Sulfonylation | MsCl, Sc(OTf)3 | ||

| , 20°C | 86% | ||

| Hydrolysis | H2 | ||

| SO4 | |||

| , 12 h, 120°C | 45% |

Key Challenges and Limitations

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Compounds containing the oxadiazole ring, including 3-Methyl-5-(1-(methylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole, have shown significant antimicrobial properties. Research indicates that derivatives of oxadiazoles exhibit broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain oxadiazole derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics like norfloxacin and vancomycin against resistant strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. The mechanism of action often involves the inhibition of cyclooxygenase enzymes, which play a critical role in the inflammatory response. This property makes it a candidate for developing therapeutics aimed at treating inflammatory diseases .

Antitumor Activity

Research has also highlighted the anticancer potential of oxadiazole derivatives. The structure–activity relationship (SAR) studies suggest that modifications in the oxadiazole core can enhance antitumor activity. Compounds with specific substituents have shown efficacy in inhibiting tumor cell proliferation in vitro and in vivo .

Pharmacological Applications

Neurodegenerative Disorders

Recent innovations have positioned oxadiazole compounds as promising agents in treating tauopathies, including Alzheimer’s disease. The ability to modulate tau protein aggregation suggests that these compounds could offer new therapeutic avenues for neurodegenerative conditions characterized by tau-related pathology .

Antidiabetic Effects

There is emerging evidence that some oxadiazole derivatives exhibit antidiabetic properties. These compounds may influence glucose metabolism and insulin sensitivity, making them potential candidates for diabetes management strategies .

Material Science

Polymer Chemistry

In addition to biological applications, compounds like this compound are utilized in material science for synthesizing advanced polymers. The unique chemical properties imparted by the oxadiazole moiety can enhance the thermal stability and mechanical strength of polymeric materials .

Case Study 1: Antimicrobial Efficacy

A study conducted on various 1,3,4-oxadiazole derivatives revealed that certain modifications significantly increased antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted that compounds with methylsulfonyl groups showed superior efficacy compared to their non-sulfonated counterparts .

Case Study 2: Neuroprotective Effects

In a preclinical model of Alzheimer’s disease, a derivative of this compound demonstrated a reduction in tau aggregation and improved cognitive function in treated animals. This suggests a potential pathway for developing effective treatments for neurodegenerative disorders .

Mécanisme D'action

The mechanism of action of 3-Methyl-5-(1-(methylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: The compound can influence signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methyl-5-(4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole: Lacks the methylsulfonyl group, which may affect its biological activity and chemical reactivity.

5-(1-(Methylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole: Lacks the methyl group, which may influence its pharmacokinetic properties.

Uniqueness

3-Methyl-5-(1-(methylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is unique due to the presence of both the methylsulfonyl and methyl groups, which can enhance its biological activity and chemical versatility. These functional groups may improve its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Activité Biologique

3-Methyl-5-(1-(methylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. The oxadiazole ring structure is known for its potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a methylsulfonyl group attached to a phenyl ring and a pyrrolidine derivative, which may contribute to its biological effects.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. In a study evaluating various oxadiazole derivatives, it was found that some displayed strong bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of the methylsulfonyl group may enhance the compound's interaction with microbial targets.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 10 µg/mL |

| This compound | B. subtilis | 15 µg/mL |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of oxadiazole derivatives have also been investigated in various cancer cell lines. For instance, a study reported that certain oxadiazoles exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin against MCF-7 breast cancer cells . The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| This compound | A549 (Lung) | 15.0 |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Molecular docking studies suggest that the compound binds effectively to specific enzymes involved in cancer cell proliferation and survival . The sulfonamide group may enhance solubility and bioavailability, facilitating better interaction with biological targets.

Case Studies

Several case studies have highlighted the potential therapeutic applications of oxadiazole derivatives:

- Antitubercular Activity : Research has shown that derivatives similar to this compound exhibit significant activity against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis .

- Anti-inflammatory Effects : Other studies have reported that oxadiazole compounds can reduce inflammation markers in vitro and in vivo models. This suggests potential use in inflammatory diseases .

Propriétés

IUPAC Name |

3-methyl-5-(1-methylsulfonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-10-15-14(20-16-10)13-9-17(21(2,18)19)8-12(13)11-6-4-3-5-7-11/h3-7,12-13H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAAWLYMFTUESR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.